molecular formula C4H8N2O B3230873 3-Methylimidazolidin-4-one CAS No. 131213-45-1

3-Methylimidazolidin-4-one

Cat. No. B3230873
CAS RN: 131213-45-1
M. Wt: 100.12 g/mol
InChI Key: CWTDBXBAFSXFET-UHFFFAOYSA-N
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Description

3-Methylimidazolidin-4-one is a compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 g/mol . The compound is available in solid form and also in liquid form .


Molecular Structure Analysis

The InChI code for 3-Methylimidazolidin-4-one is 1S/C4H8N2O/c1-6-3-5-2-4(6)7/h5H,2-3H2,1H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 91.7 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylimidazolidin-4-one are not available, related compounds such as imidazolidinone nitroxides have been studied in the context of free-radical polymerization of styrene .


Physical And Chemical Properties Analysis

3-Methylimidazolidin-4-one has a topological polar surface area of 32.3 Ų . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 100.063662883 g/mol .

Scientific Research Applications

Ionic Liquid-Supported Reagent

3-Methylimidazolidin-4-one: has been utilized as an ionic-liquid-supported reagent. Researchers have synthesized an ionic-liquid-supported form of 1,3-dimethylimidazolidin-2-one (DMI) . In this system, DMI is combined with oxalyl chloride to create a reusable halogenation reagent. Notably, this method eliminates the need for additional additives (such as bases) and allows for straightforward isolation and purification of the product. The reagent demonstrates good conversion rates, and its reusability has been observed .

Halogenation Reagent

Through treatment with oxalyl chloride , 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can be synthesized from DMI . DMC serves as an effective halogenation reagent, finding applications in amidation, oxidation, and reduction reactions. However, traditional DMC usage requires bases and often results in limited reusability. The development of ionic-liquid-supported DMC addresses these challenges, allowing for efficient halogenation of alcohols .

Drug Discovery and Medicinal Chemistry

Given its diverse reactivity and solubility properties, 3-MeIz-4-one may find applications in drug discovery and medicinal chemistry. Researchers can explore its potential as a scaffold for designing novel pharmaceutical compounds or as a reactive intermediate in synthetic pathways.

  • Koguchi, S., Shibuya, Y., & Igarashi, Y. (2019). Ionic-Liquid-Supported 1,3-Dimethylimidazolidin-2-one: Application as a Reusable Halogenation Reagent. SYNLETT, 30, A–D

Safety and Hazards

3-Methylimidazolidin-4-one hydrochloride has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

Future Directions

A study on bis-cyclic imidazolidine-4-one derivatives suggests that these compounds have potent and broad-spectrum antibacterial activity and low rates of drug resistance . This suggests that 3-Methylimidazolidin-4-one and related compounds could be developed into a new generation of antibiotic therapeutics to combat emerging drug resistance .

properties

IUPAC Name

3-methylimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6-3-5-2-4(6)7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDBXBAFSXFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazolidin-4-one

CAS RN

131213-45-1
Record name 3-methylimidazolidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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